![molecular formula C12H13F2NO4 B13702942 Methyl 2-[4-(Difluoromethyl)-3-methoxybenzamido]acetate](/img/structure/B13702942.png)
Methyl 2-[4-(Difluoromethyl)-3-methoxybenzamido]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[4-(Difluoromethyl)-3-methoxybenzamido]acetate is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(Difluoromethyl)-3-methoxybenzamido]acetate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzamido Intermediate: The initial step involves the reaction of 4-(Difluoromethyl)-3-methoxyaniline with an appropriate acylating agent to form the benzamido intermediate.
Esterification: The benzamido intermediate is then subjected to esterification with methyl chloroacetate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-[4-(Difluoromethyl)-3-methoxybenzamido]acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[4-(Difluoromethyl)-3-methoxybenzamido]acetate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique properties make it suitable for the development of advanced materials with specific functionalities.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving fluorinated compounds.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of Methyl 2-[4-(Difluoromethyl)-3-methoxybenzamido]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity, while the methoxy group can modulate the compound’s overall reactivity and stability. These interactions can lead to the modulation of biological pathways and the exertion of desired pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-[4-(Trifluoromethyl)-3-methoxybenzamido]acetate
- Methyl 2-[4-(Chloromethyl)-3-methoxybenzamido]acetate
- Methyl 2-[4-(Methoxymethyl)-3-methoxybenzamido]acetate
Uniqueness
Methyl 2-[4-(Difluoromethyl)-3-methoxybenzamido]acetate is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in medicinal chemistry for the development of compounds with enhanced metabolic stability and bioavailability compared to its analogs.
Eigenschaften
Molekularformel |
C12H13F2NO4 |
|---|---|
Molekulargewicht |
273.23 g/mol |
IUPAC-Name |
methyl 2-[[4-(difluoromethyl)-3-methoxybenzoyl]amino]acetate |
InChI |
InChI=1S/C12H13F2NO4/c1-18-9-5-7(3-4-8(9)11(13)14)12(17)15-6-10(16)19-2/h3-5,11H,6H2,1-2H3,(H,15,17) |
InChI-Schlüssel |
USZGZNHXSAIGOR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C(=O)NCC(=O)OC)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


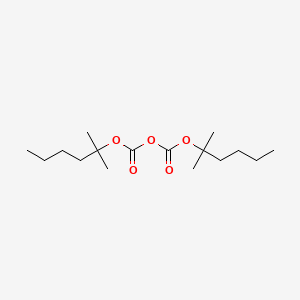
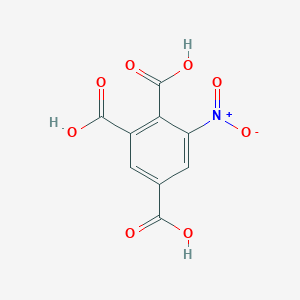
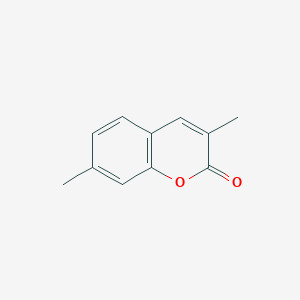
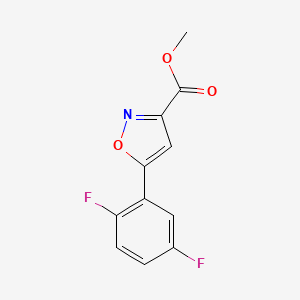
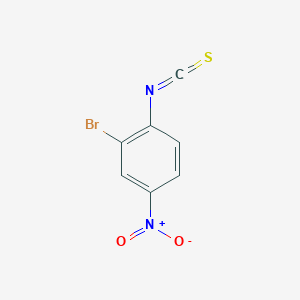
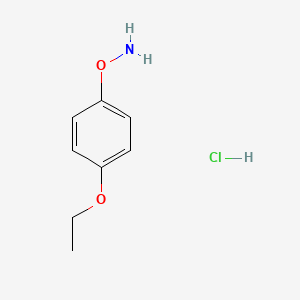

![5-Chloro-6-methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13702896.png)

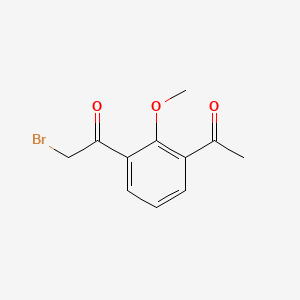

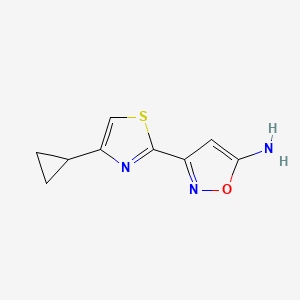
![4-[4-(Benzyloxy)-2-fluorophenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13702918.png)

